N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide
Overview
Description
N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a thiophene ring substituted with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is nitrated to introduce a nitro group at the 2-position.
Formation of the Thiophene Derivative: Thiophene is nitrated to introduce a nitro group at the 5-position.
Coupling Reaction: The nitrated pyridine and thiophene derivatives are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Coupling Reactions: Carbodiimides or other coupling agents.
Major Products Formed
Reduction: Formation of N-(6-methylpyridin-2-yl)-5-aminothiophene-2-carboxamide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biological pathways.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)mesitylenesulfonamide: Similar in structure but with a sulfonamide group instead of a carboxamide group.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and an amide linkage but without the thiophene ring.
Uniqueness
N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitro-substituted thiophene ring and a methyl-substituted pyridine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7-3-2-4-9(12-7)13-11(15)8-5-6-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQBNVIAZYHEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329950 | |
Record name | N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324759-23-1 | |
Record name | N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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